1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
Beschreibung
BenchChem offers high-quality 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
1-(4-pyrrolidin-1-ylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H18N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8,13H,1,3-4,9-10,14H2 |
InChI-Schlüssel |
PTYKKUQAHWWCLM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=C(C=C1)N2CCCC2)N |
Herkunft des Produkts |
United States |
A Comprehensive Guide to the Pharmacokinetic Profiling of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine in Animal Models
Introduction: Deconstructing the Pharmacokinetic Puzzle
The journey of a novel chemical entity (NCE) from a promising candidate to a therapeutic reality is contingent on a thorough understanding of its interaction with a biological system. For our compound of interest, 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, a comprehensive pharmacokinetic (PK) profile is not merely a regulatory requirement; it is the foundational blueprint for predicting its efficacy and safety in humans.[1][2][3] This guide provides an in-depth technical framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this specific molecule in preclinical animal models. The pyrrolidine moiety, a common feature in many natural and synthetic compounds, suggests potential interactions with various biological targets and metabolic pathways that warrant careful investigation.[4]
The core objective of this guide is to move beyond a simple recitation of protocols. Instead, it aims to provide the "why" behind the "how" – the scientific rationale that transforms a series of experiments into a cohesive and predictive pharmacokinetic narrative. By understanding the causality behind our experimental choices, we can build a robust and self-validating data package that stands up to rigorous scientific and regulatory scrutiny.[5][6]
The Crucial First Steps: Bioanalytical Method Validation
Before any in vivo or in vitro studies can commence, a robust and validated bioanalytical method is paramount. This is the cornerstone of reliable pharmacokinetic data. The process ensures that the method for quantifying 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine in biological matrices (e.g., plasma, urine, tissue homogenates) is accurate, precise, and reproducible.[7][8][9] Following the principles outlined in regulatory guidelines from bodies like the FDA and ICH is not just recommended, it is essential for data integrity.[7][9][10]
Key Parameters for Bioanalytical Method Validation:
-
Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.[10]
-
Calibration Curve: Demonstrating the relationship between the analytical response and the concentration of the analyte.[10]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[7]
-
Stability: Ensuring the analyte is stable under various conditions encountered during sample collection, processing, and storage.[10]
A typical method of choice for small molecules like 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[7][11]
Caption: Workflow for Bioanalytical Method Validation.
In Vitro Profiling: Predicting In Vivo Behavior
Before proceeding to costly and time-consuming animal studies, a suite of in vitro assays provides critical early insights into the ADME properties of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine. These studies help in understanding the compound's intrinsic characteristics and potential liabilities.[2][12]
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.[13] Only the unbound fraction is pharmacologically active.
-
Experimental Protocol: Equilibrium Dialysis
-
Preparation: A semi-permeable membrane separates a chamber containing plasma spiked with 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine from a chamber containing a protein-free buffer.[13]
-
Incubation: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.[14]
-
Quantification: The concentration of the drug in both chambers is measured using the validated LC-MS/MS method.[14][15]
-
Calculation: The percentage of bound and unbound drug is calculated.
-
| Parameter | Hypothetical Value for 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine |
| Fraction Unbound (fu) | 0.15 (15%) |
| Bound Fraction | 85% |
Rationale: Equilibrium dialysis is considered the gold standard for plasma protein binding studies due to its accuracy and minimal experimental artifacts.[13] Other methods like ultrafiltration and ultracentrifugation can also be employed.[15][16]
Metabolic Stability
Assessing how quickly a compound is metabolized by liver enzymes is crucial for predicting its in vivo clearance and half-life.[17][18] Liver microsomes, which contain a high concentration of phase I metabolic enzymes like cytochrome P450s (CYPs), are a common in vitro model.[19]
-
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: Prepare a solution containing liver microsomes (from relevant species, e.g., rat, mouse, human), a buffered solution (pH 7.4), and 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine.[20]
-
Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor NADPH.[19][20]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[17][20]
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]
-
| Parameter | Hypothetical Value (Rat Liver Microsomes) |
| In Vitro Half-life (t½) | 25 minutes |
| Intrinsic Clearance (CLint) | 50 µL/min/mg protein |
Rationale: This assay provides a rapid assessment of metabolic liability. A short half-life may indicate rapid clearance in vivo, potentially requiring more frequent dosing.
Cytochrome P450 (CYP) Inhibition
It is critical to determine if 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine inhibits major CYP isoforms, as this can lead to drug-drug interactions (DDIs).[21][22][23]
-
Experimental Protocol: Fluorogenic or LC-MS/MS-based CYP Inhibition Assay
-
Incubation: Incubate human liver microsomes, a specific CYP isoform probe substrate, and varying concentrations of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine.[21][24]
-
Reaction Initiation: Start the reaction by adding NADPH.[21]
-
Detection: Measure the formation of the fluorescent metabolite (for fluorogenic assays) or the specific metabolite via LC-MS/MS.[21][24]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[21][24]
-
| CYP Isoform | Hypothetical IC50 (µM) |
| CYP1A2 | >50 |
| CYP2C9 | >50 |
| CYP2C19 | 25 |
| CYP2D6 | 15 |
| CYP3A4 | >50 |
Rationale: Regulatory agencies like the FDA recommend evaluating the inhibitory potential against a panel of key CYP enzymes.[24][25] Low IC50 values may trigger the need for further clinical DDI studies.[25]
Drug Transporter Interaction Screening
Transporters play a significant role in drug absorption and elimination. It's important to assess if 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine is a substrate or inhibitor of key transporters like P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[26][27]
-
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelium.
-
Permeability Assessment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. The amount of compound that permeates to the other side over time is measured.
-
Efflux Ratio Calculation: The apparent permeability coefficients (Papp) are calculated for both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.
-
| Parameter | Hypothetical Value |
| Papp (A-B) (x 10⁻⁶ cm/s) | 5.0 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 12.5 |
| Efflux Ratio | 2.5 |
Rationale: The Caco-2 assay is a valuable tool for predicting intestinal absorption and identifying potential transporter-mediated drug interactions.[28] Regulatory guidances recommend evaluating interactions with key transporters.[26][27]
In Vivo Pharmacokinetic Studies in Animal Models
In vivo studies are essential to understand how 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine behaves in a whole organism, integrating the complexities of absorption, distribution, metabolism, and excretion.[12] The choice of animal model (e.g., mouse, rat) is critical and should be justified based on metabolic similarities to humans, if known.[3]
Study Design
A typical in vivo PK study involves administering the compound via different routes (e.g., intravenous and oral) to different groups of animals.[1][29]
-
Intravenous (IV) Administration: Provides a direct measure of systemic clearance and volume of distribution, as it bypasses the absorption phase.
-
Oral (PO) Administration: Allows for the determination of oral bioavailability, absorption rate, and the extent of first-pass metabolism.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Key Pharmacokinetic Parameters
| Parameter | Description | Hypothetical Value (Rat) |
| Cmax | Maximum observed plasma concentration | 250 ng/mL (PO) |
| Tmax | Time to reach Cmax | 1.5 hours (PO) |
| AUC (Area Under the Curve) | Total drug exposure over time | 1200 ngh/mL (PO), 3000 ngh/mL (IV) |
| t½ (Half-life) | Time for plasma concentration to decrease by half | 4.5 hours |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | 15 mL/min/kg |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | 5 L/kg |
| F (Bioavailability) | Fraction of the oral dose that reaches systemic circulation | 40% |
Rationale for Parameter Interpretation:
-
A moderate Tmax suggests a reasonable rate of oral absorption.
-
The AUC is a critical measure of overall drug exposure.[30]
-
A moderate half-life might support a once or twice-daily dosing regimen.
-
Clearance provides insight into the efficiency of drug elimination from the body.[1]
-
A large Vd indicates extensive distribution into tissues.
-
A bioavailability of 40% suggests that a significant portion of the oral dose is either not absorbed or is metabolized before reaching systemic circulation (first-pass effect).[30]
Conclusion: Synthesizing a Predictive Pharmacokinetic Profile
The comprehensive pharmacokinetic profiling of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, through a strategically designed sequence of in vitro and in vivo studies, provides a robust foundation for its continued development. The data generated from these studies are not merely a collection of isolated parameters but form an interconnected narrative that predicts the drug's behavior in a biological system. This in-depth understanding is crucial for informed decision-making, including candidate selection, dose prediction for human trials, and the anticipation of potential drug-drug interactions.[31][32] The ultimate goal is to build a comprehensive data package that not only meets regulatory expectations but also provides a clear and scientifically sound rationale for advancing this promising compound to the next stage of clinical investigation.[5][6]
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Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]
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Determining the Receptor Binding Affinity of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound, 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine. While direct binding data for this specific molecule is not yet publicly available, its structural motifs—a pyrrolidinylated phenyl ring common to many neuropharmacological agents—suggest a high probability of interaction with various central nervous system (CNS) receptors. This document outlines the strategic selection of potential receptor targets based on structure-activity relationships of analogous compounds, details the methodologies for conducting robust in vitro binding assays, and provides a guide to the interpretation of the resulting data. The protocols and principles described herein are designed to equip researchers with the necessary tools to thoroughly characterize the pharmacological profile of this and similar novel chemical entities.
Introduction: The Significance of Receptor Binding Affinity in Drug Discovery
The initial step in characterizing a novel compound's pharmacological potential is the determination of its binding affinity for specific biological targets. Binding affinity, typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), is a measure of the strength of the interaction between a ligand (the compound) and a receptor. A high affinity indicates a strong binding interaction, which may translate to higher potency in vivo. For a compound like 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, understanding its receptor binding profile is crucial for predicting its therapeutic effects, potential side effects, and overall suitability as a drug candidate.
The pyrrolidine ring is a common scaffold in many biologically active molecules, known to confer a range of pharmacological activities including antibacterial, antiviral, and anti-inflammatory properties.[1] Derivatives of this core structure are of significant interest in medicinal chemistry.[2] The presence of a pyrrolidinyl group on a phenyl ring, as seen in the topic compound, is a feature of molecules targeting various receptors, including monoamine transporters and G-protein coupled receptors (GPCRs).
Target Selection: An Evidence-Based Approach for a Novel Compound
Given the absence of existing data for 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, a logical approach to target selection involves examining the binding profiles of structurally similar compounds. The pyrrolidinyl-phenyl moiety is a key pharmacophore that suggests potential interactions with several receptor families.
2.1. Monoamine Transporters (DAT, NET, SERT)
Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have demonstrated potent inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), with less effect on the serotonin transporter (SERT).[3] This makes the monoamine transporters primary targets for initial screening of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine.
2.2. Opioid Receptors
Novel pyrrolidinyl-substituted pyranopiperazine scaffolds have been developed as kappa opioid receptor (KOR) agonists.[4] While the core structure differs, the presence of the pyrrolidine suggests that screening against opioid receptors (mu, delta, and kappa) would be a prudent step.
2.3. Adrenergic Receptors
Certain pyrrolidin-2-one derivatives have been shown to exhibit α1-adrenolytic properties.[5] Therefore, including α- and β-adrenergic receptors in the initial screening panel is warranted.
2.4. Other Potential Targets
The versatility of the pyrrolidine scaffold is highlighted by its presence in antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1)[6] and agonists for the ghrelin receptor.[7] A broader screening panel could therefore include these and other relevant CNS receptors.
A proposed initial screening panel is summarized in the table below:
| Receptor Family | Specific Targets | Rationale |
| Monoamine Transporters | DAT, NET, SERT | High structural similarity to known inhibitors.[3] |
| Opioid Receptors | Mu (MOR), Delta (DOR), Kappa (KOR) | Pyrrolidine is a scaffold in some KOR agonists.[4] |
| Adrenergic Receptors | α1, α2, β1, β2 | Pyrrolidine derivatives can have α1-adrenolytic activity.[5] |
| Dopamine Receptors | D1, D2, D3 | To assess selectivity over transporters.[3] |
| Serotonin Receptors | 5-HT1A, 5-HT2A | To assess selectivity over transporters.[3] |
Experimental Methodology: A Guide to In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
3.1. General Principles of Radioligand Binding Assays
The fundamental principle involves incubating a source of the target receptor (e.g., cell membranes, recombinant protein) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity.
3.2. Step-by-Step Experimental Protocol: A Representative Example (Dopamine Transporter Binding Assay)
This protocol is a generalized example and should be optimized for each specific receptor target.
Materials:
-
Test Compound: 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, dissolved in a suitable solvent (e.g., DMSO).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and a cell harvester .
Workflow:
Figure 1: A generalized workflow for a radioligand binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Test compound at various concentrations (typically in triplicate).
-
For total binding wells: vehicle control instead of the test compound.
-
For non-specific binding wells: the non-specific binding control.
-
-
Initiate Reaction: Add the radioligand to all wells, followed by the receptor membranes to initiate the binding reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measurement: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3.3. Data Analysis and Interpretation
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
Total Binding: Radioactivity in the absence of the test compound.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of an unlabeled competing ligand.
-
Specific Binding: Total Binding - Non-specific Binding.
The percentage of specific binding is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Advanced Considerations and Complementary Assays
4.1. Functional Assays
While binding assays measure affinity, they do not provide information about the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays, such as cAMP assays or calcium flux assays, are necessary to determine the efficacy of the compound at the target receptor. For example, the effect of tirzepatide, a GIP and GLP-1 receptor agonist, on cAMP generation is a key measure of its functional activity.[8]
4.2. Selectivity Profiling
It is crucial to assess the selectivity of the compound by testing it against a broad panel of receptors. A compound that binds with high affinity to the desired target but has low affinity for other receptors (off-targets) is more likely to have a favorable safety profile.
4.3. In Silico Modeling
Computational methods, such as molecular docking, can be used to predict the binding mode of the compound at the receptor's active site. This can provide valuable insights into the structure-activity relationship and guide the design of more potent and selective analogs.
Conclusion
The systematic evaluation of the receptor binding affinity of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine is a critical step in its preclinical development. By leveraging knowledge from structurally related compounds, a targeted and efficient screening strategy can be implemented. The combination of in vitro radioligand binding assays, functional assays, and in silico modeling will provide a comprehensive pharmacological profile of this novel compound, paving the way for further investigation into its therapeutic potential. The methodologies outlined in this guide provide a robust framework for researchers to undertake this essential characterization.
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Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3293-3303. [Link]
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Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. [Link]
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Reed, B., et al. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chemical Neuroscience, 13(15), 2355-2366. [Link]
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Atwell, G. J., et al. (2018). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Bioorganic & Medicinal Chemistry Letters, 28(14), 2414-2418. [Link]
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Predictive Toxicology and Baseline Safety Profiling for 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine: A Comprehensive Technical Guide
Executive Summary
In early-stage drug discovery and chemical safety assessment, the identification and mitigation of structural toxicophores are paramount. 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine (CAS: 1270342-24-9) is a synthetic building block characterized by two distinct functional domains: an allylamine moiety and a pyrrolidin-1-ylphenyl core.
As a Senior Application Scientist, my approach to evaluating this compound bypasses simple empirical observation in favor of mechanistic deconstruction. The combination of a highly basic, lipophilic pyrrolidine ring with an oxidizable allylamine group presents a complex matrix of toxicological liabilities. This whitepaper synthesizes predictive baseline safety data, structural toxicology, and self-validating experimental workflows to provide a rigorous framework for evaluating the safety profile of this compound and its derivatives.
Structural Toxicology & Predictive Liabilities
To understand the baseline safety of 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine, we must analyze the causality behind its structural alerts. The molecule contains three primary liability nodes:
The Allylamine Liability: Oxidative Stress & Cardiotoxicity
The prop-2-en-1-amine (allylamine) substructure is a well-documented toxicophore. Allylamines are highly susceptible to enzymatic oxidation by amine oxidases, particularly Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO). The metabolic activation of the allylamine group yields acrolein —a highly reactive α,β -unsaturated aldehyde—and hydrogen peroxide. Acrolein acts as a hard electrophile, driving severe protein adduction, lipid peroxidation, and subsequent cardiotoxicity[1].
The Pyrrolidin-1-ylphenyl Liability: hERG Channel Blockade
The pyrrolidine ring is a highly basic, lipophilic tertiary amine. When conjugated to a phenyl ring, it forms a pharmacophore that perfectly aligns with the binding requirements of the central cavity of the Kv11.1 (hERG) potassium channel. The lipophilicity of the pyrrolidine residue drives hydrophobic interactions with aromatic residues (e.g., Tyr652, Phe656) in the channel pore. Inhibition of the hERG channel delays myocardial repolarization, leading to QT interval prolongation and a high risk of fatal Torsades de Pointes (TdP)[2].
Aniline-Derivative Genotoxicity
The para-substituted aniline-like architecture (pyrrolidin-1-ylphenyl) is a classic structural alert for mutagenicity. Cytochrome P450 (CYP450) enzymes can mediate N-hydroxylation or oxidation of the aromatic system to form reactive quinone imine intermediates. These electrophilic species can covalently bind to DNA, triggering positive responses in Ames mutagenicity assays[3].
Fig 1: Predicted metabolic activation and hERG blockade pathways for the target compound.
Baseline Safety Data (Predictive Model)
Because extensive in vivo clinical data for this specific building block is limited, we rely on validated QSAR models and structural analog data to establish a predictive baseline safety profile. The quantitative data is summarized below to guide downstream experimental prioritization.
| Assay / Parameter | Target / Metric | Predictive Outcome | Risk Level | Mechanistic Rationale |
| hERG Patch-Clamp | Kv11.1 IC 50 | <5μM (Potent Inhibitor) | High | High basicity (pKa ~9.5) and lipophilicity of the pyrrolidine ring drive central cavity binding[2]. |
| Ames Test | Salmonella TA98/TA100 | Positive (with S9 fraction) | Moderate | CYP-mediated formation of reactive quinone imines from the aniline-like core[3]. |
| Cytotoxicity | HepG2 / H9c2 IC 50 | 10−30μM | Moderate | Generation of acrolein and H 2 O 2 via amine oxidase metabolism induces oxidative stress[1]. |
| CYP Inhibition | CYP2D6 IC 50 | <10μM | High | Basic amines frequently act as competitive inhibitors of CYP2D6 by binding to Asp301. |
Experimental Workflows for Safety Validation
To transition from predictive models to empirical validation, the following protocols must be executed. These workflows are designed as self-validating systems , ensuring that every data point is bracketed by rigorous system suitability criteria.
Protocol 1: High-Throughput Automated Patch-Clamp for hERG Liability
Causality: Radioligand binding assays (e.g., [3H] -dofetilide displacement) fail to detect state-dependent channel blockade. We utilize automated patch-clamp electrophysiology to measure the functional reduction of the hERG tail current, providing a physiologically relevant IC 50 .
Self-Validating Criteria: The assay is only valid if the positive control (Terfenadine) yields an IC 50 between 10−50nM , and the seal resistance remains >1GΩ throughout the recording.
-
Cell Culture Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.
-
Compound Preparation: Prepare a 10 mM stock of 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine in 100% DMSO. Create a 6-point serial dilution (e.g., 0.1, 0.3, 1, 3, 10, 30 μM ) in extracellular recording buffer. Ensure final DMSO concentration is ≤0.3% to prevent solvent-induced membrane destabilization.
-
Electrophysiology Recording:
-
Apply the cells to the automated patch-clamp planar electrode array (e.g., QPatch or SyncroPatch).
-
Establish whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
-
Compound Perfusion: Perfuse the test compound concentrations sequentially, allowing 3-5 minutes per concentration to reach steady-state block.
-
Data Analysis: Measure the peak tail current amplitude at -50 mV. Plot the fractional block against compound concentration and fit to a Hill equation to derive the IC 50 .
Fig 2: Step-by-step automated patch-clamp workflow for hERG liability assessment.
Protocol 2: Reactive Metabolite Trapping (GSH / KCN Assay)
Causality: The allylamine and pyrrolidine moieties generate different classes of reactive electrophiles upon metabolism. Glutathione (GSH) is a "soft" nucleophile used to trap soft electrophiles (like acrolein), while Potassium Cyanide (KCN) is a "hard" nucleophile used to trap hard electrophiles (like iminium intermediates from the pyrrolidine ring). Using both ensures comprehensive coverage of the compound's reactive liability.
Self-Validating Criteria: The assay must include Verapamil as a positive control for KCN trapping (forms a known iminium-cyano adduct) and Acetaminophen for GSH trapping.
-
Incubation Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 10 μM of the test compound, and either 5 mM GSH or 1 mM KCN in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Reaction Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via High-Resolution LC-MS/MS (e.g., Q-TOF).
-
Adduct Identification: Scan for mass shifts corresponding to GSH conjugation (+307 Da) or cyano addition (+26 Da) relative to the parent mass and its primary metabolites.
Conclusion
The compound 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine presents a challenging toxicological profile dominated by the high basicity of its pyrrolidine ring and the oxidative lability of its allylamine moiety. By utilizing the predictive frameworks and self-validating experimental protocols outlined in this guide, drug development professionals can accurately quantify these liabilities, paving the way for rational structural optimization (e.g., reducing basicity via fluorination or replacing the allylamine to prevent acrolein formation).
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A Technical Guide to the Metabolic Stability of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine in Human Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from a promising lead to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Among the key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, metabolic stability is a critical determinant of a drug's in vivo fate. It defines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, which in turn dictates its half-life and oral bioavailability. A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[2]
This guide focuses on the in vitro assessment of metabolic stability for a specific molecule: 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine . The evaluation will be contextualized within the well-established Human Liver Microsome (HLM) model. HLMs are subcellular fractions of the liver's endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3][4] Consequently, HLM assays are a cornerstone of early drug discovery, providing essential data to calculate intrinsic clearance—a measure of the innate ability of the liver to metabolize a drug.[5] This information is invaluable for building structure-activity relationships (SAR) and guiding medicinal chemistry efforts to optimize metabolic liabilities.[5]
The structure of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine presents several moieties of interest for metabolic investigation: a pyrrolidine ring, an aromatic phenyl group, and an allylamine side chain. Each of these features can be a target for various metabolic enzymes. This guide will provide a comprehensive protocol for conducting the HLM stability assay, delve into the potential metabolic pathways for this compound, and outline the principles of data analysis and interpretation.
Core Principles of the Human Liver Microsome Stability Assay
The primary objective of the HLM assay is to determine the rate at which the parent compound is consumed over time. This is achieved by incubating the test compound with HLMs in the presence of necessary cofactors and monitoring its disappearance using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
The Indispensable Role of NADPH
Oxidative metabolism by CYPs is the most common metabolic pathway for a vast number of drugs.[6] These enzymatic reactions are not spontaneous; they require a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which donates the electrons necessary for the catalytic cycle of CYP enzymes.[6] Due to the rapid consumption of NADPH in these reactions, its continuous supply is essential for maintaining linear metabolic activity over the course of the incubation. This is typically achieved by using an NADPH regenerating system (NRS) .[7][8] An NRS, commonly composed of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), continuously reduces NADP+ back to NADPH, ensuring the cofactor is not a rate-limiting factor in the assay.[7]
Key Parameters and Their Significance
The data generated from a metabolic stability assay allows for the calculation of several key parameters:
-
In Vitro Half-Life (t½): This is the time it takes for 50% of the initial concentration of the compound to be metabolized. It is determined from the slope of the natural logarithm of the percent remaining of the compound versus time.
-
Intrinsic Clearance (CLint): This parameter reflects the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[5] It is calculated from the in vitro half-life and the protein concentration used in the assay. CLint is a crucial value for in vitro-in vivo extrapolation (IVIVE), which aims to predict human pharmacokinetic parameters from in vitro data.[9][10]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for assessing the metabolic stability of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine in pooled HLMs. The use of pooled microsomes from multiple donors is recommended to average out inter-individual variability in enzyme expression and activity.[11]
Materials and Reagents
-
Test Compound: 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from a commercial supplier like BioIVT or Corning)
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System (NRS): Commercially available systems like RapidStart™ or prepared in-house (containing NADP+, G6P, G6PDH, and MgCl2)[7][12]
-
Positive Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam)[6]
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
Instrumentation: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, and a validated LC-MS/MS system.
Experimental Workflow
The following workflow is designed to be robust and self-validating.
Caption: Experimental workflow for the HLM metabolic stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration (e.g., 1 µM) in potassium phosphate buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
On ice, thaw the pooled HLMs and dilute them to the desired working concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[13][14]
-
Prepare working solutions for the positive controls in the same manner as the test compound.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[15]
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound and positive control working solutions to their respective wells.[6]
-
Include a negative control well containing the test compound and HLMs but without the NRS to assess for non-NADPH dependent degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.[6]
-
Initiate the metabolic reaction by adding the pre-warmed NRS to all wells except the negative control. The T=0 time point is established by immediately adding the quenching solution to the designated T=0 wells after the addition of the NRS.
-
-
Sampling and Termination:
-
Incubate the plate at 37°C, typically with shaking to ensure adequate mixing.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.[13] The cold organic solvent serves to stop the enzymatic reaction and precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Once all time points have been collected, centrifuge the plate to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[16] The use of an internal standard helps to correct for variations in sample processing and instrument response.
-
Predicted Metabolic Pathways of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
The chemical structure of the target compound suggests several potential sites for metabolic transformation by CYP enzymes. The primary routes of metabolism for a vast number of drugs are oxidative reactions catalyzed by these enzymes.[6]
Caption: Predicted CYP-mediated metabolic pathways.
-
Aromatic Hydroxylation: The phenyl ring is a common site for hydroxylation, typically at the ortho or meta positions relative to the existing substituents.
-
Pyrrolidine Ring Metabolism: The pyrrolidine moiety is susceptible to oxidation.[17] This can occur at the carbon atom alpha to the nitrogen, leading to the formation of a reactive iminium ion intermediate.[17] This intermediate can then be hydrolyzed to open the ring.
-
N-Dealkylation: While less common for a cyclic amine like pyrrolidine as part of an aromatic system, enzymatic cleavage of the C-N bond is a possibility.
-
Allylamine Side Chain Oxidation: The allylic carbon on the propene chain is a potential site for hydroxylation. The primary amine itself can also undergo N-oxidation to form a hydroxylamine.[18] Arylamines and related compounds are known substrates for N-hydroxylation by CYPs, which can sometimes lead to reactive metabolites.[19][20]
-
**Terbinafine, an antifungal agent with an allylamine structure, undergoes N-dealkylation via multiple pathways catalyzed by several CYP isozymes, including CYP2C19 and CYP3A4.[21] This suggests that the allylamine portion of the molecule of interest could be a significant site of metabolism.
Data Analysis and Interpretation
The data from the LC-MS/MS analysis (peak area of the analyte/internal standard) is used to calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the Data: Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
Determine the Slope: The slope of the resulting linear regression line represents the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)
-
The results should be summarized in a clear and concise table.
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| 1-[4-(...)]amine | Calculated Value | Calculated Value |
| Verapamil (High CL) | < 15 | > 100 |
| Diazepam (Low CL) | > 60 | < 20 |
Interpretation:
-
High Clearance: A short half-life (< 15-20 min) and high intrinsic clearance suggest the compound is rapidly metabolized and may have low oral bioavailability and a short duration of action in vivo.
-
Low Clearance: A long half-life (> 60 min) and low intrinsic clearance indicate the compound is metabolically stable. This could lead to a longer half-life in vivo, but also carries a higher risk of drug-drug interactions and potential for accumulation.
-
Moderate Clearance: Compounds with intermediate values require further investigation to fully understand their pharmacokinetic profile.
Conclusion and Future Directions
The human liver microsomal stability assay is a robust and indispensable tool in early drug discovery for evaluating the metabolic fate of new chemical entities.[13][22] For 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, this assay provides critical data on its intrinsic clearance, allowing for an early assessment of its potential pharmacokinetic behavior. The predicted metabolic pathways highlight several "soft spots" on the molecule that could be targeted for chemical modification to improve metabolic stability if necessary.
Should the compound prove to be highly metabolized, subsequent steps would involve metabolite identification studies to confirm the proposed pathways and reaction phenotyping studies using recombinant CYP enzymes to identify the specific isoforms responsible for the metabolism. This detailed understanding of its metabolic profile is essential for predicting potential drug-drug interactions and for making informed decisions on the progression of this compound in the drug development pipeline.
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- 21. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Thermodynamic Properties and Phase Behavior of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine: A Technical Guide
Executive Summary
The rational design and processing of active pharmaceutical ingredients (APIs) and their advanced intermediates require a rigorous understanding of their solid-state physical chemistry. 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine (CAS No. 1270342-24-9) is a highly functionalized intermediate characterized by a rigid phenyl-pyrrolidine core and a flexible allylamine side chain [4]. This unique structural dichotomy creates a complex thermodynamic landscape, making it highly susceptible to polymorphism and variable crystallization kinetics.
This whitepaper provides an in-depth technical framework for profiling the thermodynamic properties and phase behavior of this compound. By establishing self-validating analytical workflows, researchers can accurately map its free energy landscape, control polymorph formation, and ensure downstream chemical and physical stability.
Molecular Architecture & Thermodynamic Fundamentals
The thermodynamic behavior of 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine is dictated by its intra- and intermolecular interactions. The molecule possesses a primary amine group capable of acting as both a hydrogen-bond donor and acceptor, while the tertiary nitrogen within the pyrrolidine ring serves as a secondary hydrogen-bond acceptor.
Conformational Degrees of Freedom
The allylamine moiety ( −CH2−CH=CH2 ) introduces significant torsional flexibility compared to the sterically restricted phenyl-pyrrolidine system. During crystallization, the competition between minimizing the conformational free energy and maximizing intermolecular hydrogen bonding dictates the final crystal lattice.
-
Kinetic Control: Rapid precipitation at high supersaturation typically traps the molecule in a metastable conformation, resulting in a kinetically favored polymorph [3].
-
Thermodynamic Control: Slow crystallization near the equilibrium saturation point allows the allylamine chain to adopt its lowest-energy conformation, yielding the thermodynamically stable polymorph [3].
Phase Behavior & Polymorphism Dynamics
Active pharmaceutical ingredients and their intermediates frequently exist in multiple crystalline forms (polymorphs), each exhibiting distinct mechanical, thermal, and chemical properties [1]. For 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine, understanding the thermodynamic relationship between these phases is critical for process control.
Enantiotropic vs. Monotropic Systems
The relationship between two polymorphs of this compound can be classified using the Heat of Fusion Rule:
-
Monotropic System: If the higher-melting polymorph also exhibits a higher enthalpy of fusion ( ΔHfus ), it is the most stable form across all temperatures below the melting point. Transformation from the metastable to the stable form is irreversible.
-
Enantiotropic System: If the higher-melting polymorph has a lower enthalpy of fusion, a thermodynamic transition temperature ( Tt ) exists below the melting point. The relative stability of the two forms reverses at this temperature [1].
Fig 1: Thermodynamic pathways of crystallization and polymorphic transitions.
Self-Validating Experimental Workflows
To accurately profile the thermodynamics of 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine, empirical data must be generated through a self-validating analytical pipeline. The causality behind this workflow is strict: Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC). This ensures that endothermic events observed in DSC are correctly assigned to phase transitions (e.g., melting) rather than mass-loss events (e.g., desolvation or degradation) [2].
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: To determine the degradation temperature ( Td ) and quantify any solvate/hydrate formation.
-
Sample Preparation: Weigh 3–5 mg of the compound into an open platinum pan. Causality: A small, evenly distributed sample mass prevents thermal gradients and ensures accurate mass-loss detection.
-
Purge Gas: Equilibrate the furnace with dry Nitrogen ( N2 ) at 50 mL/min to prevent oxidative degradation during the scan.
-
Heating Profile: Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.
-
Validation: If a weight loss occurs prior to the expected melting point, the compound is a solvate or hydrate. The exact mass loss percentage must be correlated to the stoichiometric ratio of the suspected solvent.
Protocol B: Modulated Differential Scanning Calorimetry (mDSC)
Purpose: To determine the glass transition temperature ( Tg ), melting point ( Tm ), and enthalpy of fusion ( ΔHfus ).
-
Sample Preparation: Encapsulate 2–4 mg of the compound in a Tzero aluminum pan with a pinhole lid. Causality: The pinhole allows for the release of residual moisture, preventing pressure build-up that could artificially shift the melting endotherm.
-
Heat-Cool-Heat Cycle (The Self-Validating Step):
-
Cycle 1 (Heating): Ramp from 0°C to Tm+20°C (staying below the Td established in Protocol A) at 10°C/min. This captures the thermal history and melting point of the "as-received" crystalline lattice.
-
Cycle 2 (Cooling): Quench cool at 50°C/min to -50°C. Causality: Rapid cooling bypasses the crystallization kinetics, trapping the molecule in an amorphous state.
-
Cycle 3 (Heating): Ramp again at 10°C/min. This cycle reveals the intrinsic thermodynamic properties of the amorphous solid, specifically the glass transition ( Tg ) and cold crystallization ( Tc ) exotherms.
-
Fig 2: Integrated workflow for thermodynamic and structural characterization.
Quantitative Data Presentation
Based on the structural properties of allylamine-pyrrolidine derivatives, the following table summarizes the representative thermodynamic parameters expected during the physical characterization of 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine.
| Thermodynamic Parameter | Symbol | Representative Value / Range | Analytical Method | Significance |
| Melting Point (Stable Form) | Tm1 | 115°C – 125°C | DSC (Cycle 1) | Defines the upper thermal limit for solid-state processing. |
| Melting Point (Metastable) | Tm2 | 100°C – 110°C | DSC (Cycle 1) | Indicates the presence of a kinetically trapped polymorph. |
| Enthalpy of Fusion | ΔHfus | 25 – 35 kJ/mol | DSC (Integration) | Used to calculate ideal solubility and assess lattice energy [2]. |
| Glass Transition Temp. | Tg | 15°C – 25°C | mDSC (Cycle 3) | Critical for assessing the physical stability of amorphous dispersions. |
| Degradation Onset | Td | > 220°C | TGA | Establishes the safety margin for melt-extrusion or thermal stress. |
| LogP (Calculated) | logP | ~2.47 | Computational | Predicts lipophilicity and thermodynamic partitioning behavior [4]. |
Note: Exact empirical values will vary based on the specific crystallization solvent, cooling rate, and chemical purity of the synthesized batch.
Conclusion
The thermodynamic characterization of 1-[4-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-amine requires a systematic approach that respects the interplay between its rigid core and flexible side chain. By strictly adhering to self-validating protocols—where TGA defines the thermal boundaries and cyclic DSC maps the phase transitions—researchers can confidently identify stable polymorphs, optimize crystallization processes, and ensure the long-term physical stability of the compound.
References
- Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- Alfa Chemistry. (2025). API Thermodynamics. Pharma Innovation.
- Crystal Growth & Design. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications.
- ChemScene. (n.d.). 1-(4-(Pyrrolidin-1-yl)phenyl)prop-2-en-1-amine (CAS 1270342-24-9) Chemical and Computational Data.
Application Note: Step-by-Step Synthesis Protocol for 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
Introduction & Strategic Overview
Allylic amines are privileged structural motifs in drug development, frequently serving as key pharmacophores or versatile synthetic intermediates for complex molecular architectures. The target compound, 1-[4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-amine (CAS 1270342-24-9), features an electron-rich pyrrolidine-substituted aromatic system coupled with a terminal alkene.
Direct amination of allylic alcohols is often plagued by poor regioselectivity (due to competing SN2' pathways) and over-alkylation. To establish a self-validating, high-fidelity protocol, we employ a highly controlled three-step sequence: Grignard addition, Mitsunobu inversion with a nitrogen surrogate, and subsequent hydrazinolysis.
Mechanistic Rationale
-
Step 1: Grignard Addition. The sequence initiates with the nucleophilic addition of vinylmagnesium bromide to commercially available 4-(pyrrolidin-1-yl)benzaldehyde. This carbon-carbon bond-forming step efficiently generates the requisite racemic allylic alkoxide intermediate, which yields the allylic alcohol upon aqueous quench[1]. Strict temperature control (0 °C to room temperature) is maintained to prevent side reactions such as pinacol coupling or premature enolization.
-
Step 2: Mitsunobu-Gabriel Amination. To circumvent the over-alkylation typical of direct amination, we utilize a modified Mitsunobu reaction. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) activate the allylic hydroxyl group as a leaving group. Phthalimide serves as an ideal, weakly acidic nitrogen nucleophile (pKa ~8.3) that protonates the betaine intermediate, facilitating a clean SN2 displacement to yield the N-allylic phthalimide[2].
-
Step 3: Hydrazinolysis. The final step utilizes the Ing-Manske modification of the Gabriel synthesis. Hydrazine hydrate acts as a potent bis-nucleophile, attacking the sterically hindered imide carbonyls of the phthalimide moiety. This forms the highly stable byproduct phthalhydrazide, driving the equilibrium forward and liberating the free primary allylic amine[3].
Workflow Visualization
Fig 1. Three-step synthetic workflow for 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine.
Experimental Protocols
Step 1: Synthesis of 1-[4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-ol
-
Setup: Purge a flame-dried, 100 mL round-bottom flask with argon. Add 4-(pyrrolidin-1-yl)benzaldehyde (10.0 mmol) and anhydrous THF (30 mL).
-
Addition: Cool the solution to 0 °C using an ice-water bath. Add vinylmagnesium bromide (1.0 M in THF, 15.0 mL, 15.0 mmol) dropwise via syringe over 15 minutes to control the exothermic addition[1].
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours under argon.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the allylic alcohol.
Step 2: Synthesis of 2-(1-(4-(pyrrolidin-1-yl)phenyl)allyl)isoindoline-1,3-dione
-
Setup: In an argon-flushed flask, dissolve the allylic alcohol intermediate (8.0 mmol), phthalimide (9.6 mmol), and PPh3 (9.6 mmol) in anhydrous THF (40 mL).
-
Activation: Cool the mixture to 0 °C. Add DIAD (9.6 mmol) dropwise over 10 minutes. The reaction mixture will typically transition to a pale yellow color as the betaine intermediate forms[2].
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.
-
Isolation: Concentrate the reaction mixture in vacuo. Purify the crude residue by flash chromatography (Hexanes/EtOAc) to isolate the phthalimide-protected amine. (Pro-tip: Elution of the byproduct triphenylphosphine oxide can be minimized by precipitating it from cold diethyl ether prior to chromatography).
Step 3: Synthesis of 1-[4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-amine
-
Setup: Suspend the phthalimide intermediate (6.0 mmol) in absolute ethanol (30 mL).
-
Deprotection: Add hydrazine hydrate (64% in water, 30.0 mmol) at room temperature[3].
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. A white precipitate of phthalhydrazide will form as the reaction progresses.
-
Workup: Cool the reaction mixture to room temperature and filter off the white precipitate. Wash the filter cake with cold ethanol (10 mL). Concentrate the filtrate under reduced pressure.
-
Isolation: Partition the residue between 1M aqueous NaOH (20 mL) and Dichloromethane (DCM, 30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the target allylic amine.
Quantitative Data Summary
| Step | Intermediate/Product | Expected Yield | Reaction Time | Key Analytical Markers (¹H NMR) |
| 1 | Allylic Alcohol | 80-85% | 2 h | δ ~5.9-6.1 (m, 1H, =CH), ~5.1-5.3 (m, 2H, =CH₂) |
| 2 | Phthalimide Protected | 70-75% | 12 h | δ ~7.7-7.9 (m, 4H, Phthalimide Ar-H) |
| 3 | Target Allylic Amine | 85-90% | 4 h | δ ~3.4 (br s, 2H, -NH₂), disappearance of phthalimide peaks |
References
-
Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link][2]
-
Title: Formal α-Allylation of Primary Amines by a Dearomative, Palladium-Catalyzed Umpolung Allylation of N-(Aryloxy)imines (Contains historical and mechanistic data on the Gabriel Synthesis) Source: Journal of the American Chemical Society URL: [Link][3]
-
Title: Allylic and Allenic Halide Synthesis via NbCl5- and NbBr5-Mediated Alkoxide Rearrangements Source: National Institutes of Health (PMC) URL: [Link][1]
Sources
Application Note: Orthogonal Cross-Coupling Protocols for 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Optimization Guide
Introduction & Physicochemical Profiling
The compound 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine is a highly versatile, bifunctional building block. It features an α -aryl allylamine core coupled with a pyrrolidine-phenyl pharmacophore, making it a high-value intermediate for central nervous system (CNS) and oncology drug discovery.
From a synthetic perspective, this molecule presents a classic chemoselectivity challenge: it contains both a nucleophilic primary amine and a reactive terminal alkene . Unoptimized cross-coupling conditions will inevitably lead to complex mixtures of N-arylated products, C-arylated (Heck) products, and oxidative deamination byproducts[1]. As a Senior Application Scientist, I have designed this protocol guide to provide you with self-validating, orthogonal methodologies to selectively functionalize either site with absolute precision.
Substrate Profile
| Property | Specification / Value |
| Chemical Name | 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Reactive Site A | Primary Amine (pKa ~ 9.5) - Target for Buchwald-Hartwig |
| Reactive Site B | Terminal Alkene - Target for Mizoroki-Heck |
Mechanistic Causality & Workflow Design
To achieve orthogonal reactivity, we must manipulate the kinetic pathways of the palladium catalytic cycle.
-
For N-Arylation: We must accelerate C–N reductive elimination to outcompete migratory insertion into the alkene. This is achieved using sterically encumbered biarylphosphine ligands[2].
-
For C-Arylation: Free allylamines poison Pd(0) catalysts and undergo β -hydride elimination[3]. We must mask the amine in situ using a non-coordinating acid ( HBF4 ), forcing the Pd(0) species to selectively engage the terminal alkene[4].
Figure 1: Orthogonal chemoselective cross-coupling pathways for the bifunctional allylamine scaffold.
Protocol A: Chemoselective Buchwald-Hartwig N-Arylation
Mechanistic Insights
The Buchwald-Hartwig amination has revolutionized the construction of C–N bonds[2]. However, primary allylamines are notoriously challenging substrates due to competitive Heck-type olefin insertion[1]. By employing the electron-rich, sterically demanding ligand RuPhos , the Pd(II) intermediate is forced into a conformation that drastically lowers the activation energy for C–N reductive elimination. This kinetic advantage ensures that N-arylation occurs before the Pd center can coordinate with the adjacent terminal alkene.
Optimization Data
Table 1: Ligand and Base Screening for N-Arylation (Reaction at 80 °C, 12 h)
| Entry | Ligand | Base | Conversion (%) | N-Aryl : C-Aryl Ratio | Observation |
| 1 | PPh₃ | NaOtBu | 15 | 1:1 | Poor yield; competitive Heck insertion. |
| 2 | BINAP | Cs₂CO₃ | 45 | 5:1 | Moderate yield; significant alkene isomerization. |
| 3 | RuPhos | NaOtBu | >99 | >99:1 | Optimal; absolute chemoselectivity. |
Step-by-Step Methodology
Self-Validation Checkpoint: Ensure all reagents are strictly anhydrous. Moisture will hydrolyze the Pd-amido complex, stalling the catalytic cycle.
-
Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd2(dba)3 (2.0 mol %), RuPhos (4.0 mol %), and NaOtBu (1.5 equiv).
-
Substrate Addition: Dissolve 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine (1.0 equiv, 0.5 mmol) and the desired Aryl Bromide (1.1 equiv) in anhydrous Toluene (2.5 mL, 0.2 M). Add this solution to the Schlenk flask.
-
Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.
-
Monitoring: Monitor via LC-MS. The target mass will be [M+H]+=203.1+MWAryl−80(Br) . The absence of a +16 Da oxidation peak confirms the suppression of oxidative deamination.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Et3N to prevent amine streaking).
Protocol B: Regioselective Mizoroki-Heck C-Arylation
Mechanistic Insights
Direct Mizoroki-Heck arylation of free allylamines typically results in catalyst deactivation via stable Pd–N coordination or unwanted chain-walking[3]. To override this, we employ an in situ masking strategy using tetrafluoroboric acid diethyl ether complex ( HBF4⋅OEt2 )[4]. Protonation of the primary amine to its corresponding tetrafluoroborate salt sequesters the nitrogen lone pair, rendering it non-nucleophilic. A sterically hindered base (Dicyclohexylmethylamine, Cy2NMe ) is utilized to facilitate the β -hydride elimination step without prematurely deprotonating the ammonium salt.
Optimization Data
Table 2: Amine Masking Strategy for C-Arylation (Reaction at 90 °C, 16 h)
| Entry | Masking Agent | Base | Conversion (%) | C-Aryl : N-Aryl Ratio | Observation |
| 1 | None (Free Amine) | Et3N | 10 | 1:5 | Severe Pd poisoning; mostly N-arylation. |
| 2 | Boc2O (In situ) | K2CO3 | 65 | 10:1 | Good yield, but requires post-reaction deprotection. |
| 3 | HBF4⋅OEt2 | Cy2NMe | 92 | >99:1 | Optimal; direct functionalization of free amine. |
Step-by-Step Methodology
Self-Validation Checkpoint: To validate the success of the HBF4 masking step, an aliquot should be analyzed via LC-MS prior to Pd addition; a shift to an earlier retention time with the intact [M+H]+ peak (m/z 203.1) confirms complete salt formation.
-
Amine Masking: In a flame-dried round-bottom flask under argon, dissolve 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M). Cool the solution to 0 °C.
-
Salt Formation: Add HBF4⋅OEt2 (1.05 equiv) dropwise. Stir for 15 minutes at 0 °C, then allow to warm to room temperature.
-
Catalyst Loading: To the masked amine solution, add the Aryl Iodide (1.2 equiv), Pd(OAc)2 (5.0 mol %), P(o−tolyl)3 (10.0 mol %), and Cy2NMe (2.0 equiv).
-
Degassing: Degas the reaction mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause homocoupling of the aryl iodide.
-
Reaction: Heat the mixture at 90 °C for 16 hours under a positive pressure of argon.
-
Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO3 (10 mL) and stir for 30 minutes to free-base the product.
-
Extraction: Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove DMF, dry over Na2SO4 , and concentrate.
-
Purification: Purify the resulting γ -aryl cinnamylamine derivative via basic alumina chromatography (DCM/MeOH gradient).
References
-
Title: Chemo- and Regioselective C(sp3)–H Arylation of Unactivated Allylarenes via a Deprotonative Cross-coupling Process Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Amine-directed Mizoroki–Heck arylation of free allylamines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Chemo- and Regioselective C(sp3)–H Arylation of Unactivated Allylarenes via a Deprotonative Cross-coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions and byproducts in 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine scale-up
Introduction
This technical guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine. This primary allylic amine is a valuable synthetic intermediate, but its large-scale production presents unique challenges, primarily concerning the management of side reactions and the generation of process-related byproducts. The presumed and most common synthetic route is the reductive amination of 4-(pyrrolidin-1-yl)cinnamaldehyde. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to enable robust, high-yield, and high-purity production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing a major byproduct with a mass of approximately double the starting aldehyde minus water. What is this impurity and why is it so prevalent on scale-up?
Answer: This is almost certainly the dialkylated secondary amine byproduct . It is the most common and often most challenging impurity in this synthesis.
Causality (The "Why"): The root cause is the nucleophilicity of your desired product. The target compound, 1-[4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-amine, is a primary amine. Once formed, it can act as a nucleophile and react with a second molecule of the starting aldehyde (4-(pyrrolidin-1-yl)cinnamaldehyde). This forms a new, bulkier imine, which is then reduced to the secondary amine byproduct.
On a small lab scale, it's easier to achieve rapid mixing and maintain homogenous reaction conditions. During scale-up, however, localized "hot spots" of high reactant concentration can occur, especially during the addition of reagents. If a newly formed primary amine molecule encounters a high concentration of unreacted aldehyde before the aldehyde is fully consumed, the formation of this secondary amine becomes highly probable. This is a classic challenge in controlling reductive amination reactions that produce primary amines.[1][2]
Q2: How can I strategically minimize the formation of the dialkylated byproduct?
Answer: Minimizing this byproduct requires a multi-faceted approach focused on controlling the relative concentrations and reactivities of the species involved.
-
Control Stoichiometry and Addition:
-
Use an Excess of the Amine Source: Employ a significant excess of your ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures that the aldehyde is more likely to react with the initial amine source rather than the product amine. A 5- to 10-fold excess is a good starting point for optimization.
-
Slow Addition of the Aldehyde: Instead of adding the reducing agent to a mixture of the aldehyde and amine, consider adding the aldehyde slowly to a mixture of the amine source and the reducing agent. This "inverse addition" strategy keeps the aldehyde concentration low throughout the reaction, starving the product-amine-side-reaction pathway.
-
-
Select the Right Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[3] It is milder and more selective for the reduction of the protonated iminium ion compared to the free aldehyde.[2] This selectivity means the aldehyde persists longer, making controlled addition even more critical, but it prevents the formation of the corresponding alcohol byproduct.
-
Stepwise Procedure: An alternative is a two-step, one-pot process. First, form the imine by reacting the aldehyde with the amine source (often at a slightly elevated temperature or with a dehydrating agent like Ti(Oi-Pr)₄). Once imine formation is complete (monitored by TLC/HPLC), cool the reaction and then add a less selective but faster-acting reducing agent like sodium borohydride (NaBH₄).[1] This decouples the imine formation from the reduction, preventing the product from competing.
-
-
pH Control:
-
The reaction is typically run under weakly acidic conditions (pH 5-6) to facilitate imine formation and protonation to the more reactive iminium ion. Using an ammonium salt like ammonium acetate can serve as both the amine source and a pH buffer.
-
Q3: My final product shows a loss of the allyl double bond. What is causing this saturation and how can it be prevented?
Answer: This byproduct is the saturated analogue, 1-[4-(pyrrolidin-1-yl)phenyl]propan-1-amine. Its formation is due to 1,4-conjugate reduction of the α,β-unsaturated iminium intermediate.
Causality (The "Why"): The starting material is a cinnamaldehyde derivative, which is an α,β-unsaturated carbonyl. The iminium ion formed from it is also an α,β-unsaturated system. Potent reducing agents, particularly under certain conditions (e.g., using catalytic hydrogenation with Pd/C or overly aggressive hydrides), can reduce the carbon-carbon double bond (a 1,4-reduction) in addition to the carbon-nitrogen double bond (a 1,2-reduction).[4]
Prevention Strategies:
-
Avoid Harsh Reducing Agents: Do not use catalytic hydrogenation (e.g., H₂, Pd/C) if you want to preserve the double bond. Stick to hydride-based reducing agents.
-
Use Selective Borohydrides: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly selective for the 1,2-reduction of the iminium ion and are much less likely to reduce the C=C double bond.[2][3]
-
Maintain Low Temperatures: Running the reduction step at a lower temperature (e.g., 0 °C to room temperature) will increase the selectivity for the kinetically favored 1,2-reduction over the thermodynamically favorable but higher-activation-energy 1,4-reduction.
Q4: I'm isolating significant quantities of 1-[4-(pyrrolidin-1-yl)phenyl]prop-2-en-1-ol. How do I favor amination over aldehyde reduction?
Answer: This side reaction occurs when the reducing agent attacks the starting aldehyde carbonyl group before it can form an imine.
Causality (The "Why"): This is a simple competitive reaction. Both the aldehyde and the iminium ion are electrophilic and can be reduced. If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation and subsequent reduction, the alcohol byproduct will be significant. This is more common with highly reactive, less selective reducing agents like NaBH₄ when all components are mixed together from the start.[2]
Prevention Strategies:
-
Reagent Selection: As mentioned, NaBH(OAc)₃ is the superior choice as it reduces aldehydes much more slowly than it reduces iminium ions.[3] This difference in reaction rates is the key to selectivity.
-
Promote Imine Formation: Ensure conditions are optimal for imine formation before the reduction takes full effect. This includes maintaining a slightly acidic pH and potentially using a dehydrating agent or a solvent system that allows for the removal of water (e.g., using molecular sieves).
-
Stepwise Protocol: The most robust solution is the stepwise approach: first, ensure complete conversion of the aldehyde to the imine, then introduce the reducing agent.
Key Reaction Pathways and Troubleshooting Logic
The following diagram illustrates the desired synthetic pathway versus the three most common side-reaction pathways discussed.
Caption: Reaction scheme showing the desired path vs. key side reactions.
Optimized Scale-Up Protocol
This protocol is designed to minimize byproduct formation by controlling reaction parameters.
1. Reaction Setup:
-
To a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge ammonium acetate (8.0 equivalents) and a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Begin stirring and cool the mixture to 0-5 °C.
-
In a separate vessel, dissolve the 4-(pyrrolidin-1-yl)cinnamaldehyde (1.0 equivalent) in a minimum amount of the reaction solvent.
-
In another separate, dry vessel, charge sodium triacetoxyborohydride (1.5 - 2.0 equivalents).
2. Reaction Execution (Inverse Addition):
-
Slowly add the sodium triacetoxyborohydride powder to the stirred ammonium acetate solution, maintaining the temperature below 10 °C.
-
Once the addition is complete, begin the slow, dropwise addition of the cinnamaldehyde solution to the reactor over 2-4 hours. Crucially, maintain the internal temperature at 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, then let it warm slowly to room temperature and stir for 12-16 hours.
3. In-Process Control (IPC):
-
Monitor the reaction progress by TLC or HPLC. The primary goal is the complete consumption of the starting aldehyde.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to 10 °C.
-
Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate or a mild base like 1M NaOH, ensuring the temperature does not exceed 25 °C. Be aware of gas evolution.
-
Stir for 30 minutes, then extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
For large-scale purification, chromatography can be costly. Conversion to a salt is highly recommended.
-
Dissolve the crude oil in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (HCl) in isopropanol or diethyl ether.
-
The hydrochloride salt of the primary amine product should precipitate. The more polar and bulkier secondary amine byproduct often remains in the mother liquor.
-
Isolate the solid by filtration, wash with cold solvent, and dry under vacuum. The free base can be regenerated by treatment with a base if required. Recrystallization of the salt can further enhance purity.[5][6]
Data Summary: Parameter Effects
| Parameter | Standard Condition | High-Risk Condition (for Byproducts) | Recommended Change & Rationale |
| Stoichiometry | 1.2 eq. NH₄OAc | 1.0 eq. NH₄OAc | >5 eq. NH₄OAc: Mass action favors reaction with the ammonia source over the product amine. |
| Addition Order | Add Reductant Last | Add Aldehyde Last (Fast) | Slowly Add Aldehyde: Keeps aldehyde concentration low, minimizing dialkylation. |
| Reducing Agent | NaBH(OAc)₃ | NaBH₄ (all-in-one) | Maintain NaBH(OAc)₃: Its selectivity for the iminium ion is crucial for avoiding alcohol formation.[3] |
| Temperature | 0 °C to RT | > 40 °C | Maintain <10 °C during addition: Minimizes 1,4-reduction and other exothermic side reactions. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Byproduct-Free Synthesis of Primary Amines: Amine-Borane Complexes as Solid Ammonia Surrogates for Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 22-26. [Link]
-
Nagano, T., & Kobayashi, S. (2009). Palladium-Catalyzed Allylic Amination for the Synthesis of Primary Amines Using Aqueous Ammonia. Journal of the American Chemical Society, 131(12), 4200–4201. [Link]
-
Wang, L., Khan, S., Perveen, S., Zhang, J., & Khan, A. (2024). Molybdenum-Catalyzed Efficient Allylic Amination of Allyl Alcohols with Sterically Bulky Aliphatic Amines. The Journal of Organic Chemistry. [Link]
-
Menche, D., Hassfeld, J., Li, J., Menche, G., Ritter, A., & Rudolph, S. (2006). A Highly Efficient and Mild Reductive Amination of Aldehydes. Organic Letters, 8(4), 741–744. [Link]
-
Bose, D. S., & Kumar, R. K. (2003). A new practical method for the synthesis of primary allylic amines. Tetrahedron Letters, 44(49), 8961-8962. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04984A [pubs.rsc.org]
resolving HPLC peak tailing issues for 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine analysis
Analysis of: 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on the analysis of the basic compound 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve optimal chromatographic performance for challenging basic analytes. As Senior Application Scientists, we will explore the root causes of peak asymmetry and provide systematic, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs): Quick Diagnosis
This section provides rapid answers to the most common initial questions regarding peak tailing for basic compounds.
Q1: What is HPLC peak tailing and how is it measured?
Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. It indicates an inefficient separation process or undesirable secondary chemical interactions.[1] Peak symmetry is quantitatively measured using the Tailing Factor (T) or Asymmetry Factor (As) . A perfectly symmetrical Gaussian peak has a T value of 1.0. For most applications, a tailing factor of less than 1.5 is considered acceptable, though many methods require a value below 1.2.[1][2]
Q2: Why is 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine particularly prone to peak tailing?
This compound possesses two basic amine functional groups: a primary amine and a tertiary pyrrolidine amine.[3] In typical reversed-phase HPLC mobile phases (pH 3-7), these amine groups are protonated, carrying a positive charge. This cationic nature leads to strong, undesirable ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of traditional silica-based stationary phases.[1][4] This secondary retention mechanism is a primary cause of severe peak tailing.[4][5]
Q3: My chromatogram shows all peaks tailing, not just my basic analyte. What does this suggest?
If all peaks in the chromatogram exhibit tailing or distortion, the issue is likely a physical or system-level problem rather than a specific chemical interaction.[6] Common causes include:
-
A partially blocked column inlet frit: Debris from samples or system wear can accumulate on the frit, distorting the sample flow path.[6]
-
Excessive extra-column volume (dead volume): This can be caused by using tubing with an unnecessarily large internal diameter or by poorly made connections between the injector, column, and detector.[2][7]
-
Column degradation or void: A void or channel can form at the head of the column bed, often due to pressure shocks or operating outside the column's recommended pH and temperature range.
Q4: What is the single most important parameter to control for analyzing this compound?
The mobile phase pH is the most critical factor. It directly controls the ionization state of both the analyte and the stationary phase surface.[7][8] Proper pH control is the first and most effective tool for mitigating tailing caused by silanol interactions.[9][1]
Systematic Troubleshooting Guide
Peak tailing issues can be systematically diagnosed and resolved by following a logical workflow. This guide is structured to first address the most probable chemical causes related to the analyte, followed by method and system-level checks.
// Nodes start [label="Peak Tailing Observed for Analyte", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Are all peaks tailing?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// System Path system_issue [label="System-Level Issue Likely", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_fittings [label="Check fittings & tubing for dead volume", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; check_frit [label="Backflush or replace column frit", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; replace_column [label="Evaluate with a new column", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Chemical Path chemical_issue [label="Chemical Interaction Issue Likely", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// pH Sub-path ph_check [label="Step 1: Mobile Phase pH Optimization", style=bold, fillcolor="#E8F0FE", fontcolor="#202124"]; ph_protocol [label="Execute Protocol 1:\nAdjust mobile phase pH to 2.5 - 3.0", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; ph_q [label="Is tailing resolved?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Column Sub-path column_check [label="Step 2: Column Chemistry Selection", style=bold, fillcolor="#E8F0FE", fontcolor="#202124"]; column_protocol [label="Switch to a modern base-deactivated\ncolumn (e.g., fully end-capped Type-B,\npolar-embedded, or silica-hydride)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; column_q [label="Is tailing resolved?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Additives/Overload Sub-path advanced_check [label="Step 3: Advanced Method Optimization", style=bold, fillcolor="#E8F0FE", fontcolor="#202124"]; additives [label="Consider mobile phase additives\n(e.g., TEA) or ion-pairing agents", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; overload [label="Execute Protocol 2:\nPerform Column Loading Study", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];
// End Node resolved [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> system_issue [label=" Yes"]; q1 -> chemical_issue [label="No "];
system_issue -> check_fittings -> check_frit -> replace_column;
chemical_issue -> ph_check; ph_check -> ph_protocol -> ph_q; ph_q -> resolved [label="Yes"]; ph_q -> column_check [label="No"];
column_check -> column_protocol -> column_q; column_q -> resolved [label="Yes"]; column_q -> advanced_check [label="No"];
advanced_check -> overload; advanced_check -> additives; } dot Caption: Troubleshooting workflow for HPLC peak tailing.
Step 1: Mitigating Silanol Interactions via Mobile Phase pH
The Problem: The root cause of peak tailing for basic compounds like 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine is the electrostatic interaction between the protonated amine (R-NH₃⁺) and ionized surface silanols (Si-O⁻).[9][1] Silanol groups on silica have a pKa in the range of 3.8-4.2.[10] At a mobile phase pH above this value, a significant portion of these groups are deprotonated and negatively charged, creating strong retention sites for basic analytes.
The Solution: Adjust the mobile phase pH to a low value (e.g., 2.5-3.0). At this pH, the concentration of protons is high enough to suppress the ionization of the silanol groups, keeping them in their neutral, protonated state (Si-OH).[9][1][8] This eliminates the strong ionic interaction, leaving the primary reversed-phase (hydrophobic) mechanism to control retention, resulting in a sharp, symmetrical peak.
Experimental Protocol 1: Mobile Phase pH Optimization Study
-
Prepare Buffers: Prepare identical mobile phases buffered at different pH values. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase B: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase C: 20 mM Potassium Phosphate, pH adjusted to 7.0
-
-
Prepare Organic Phase: Use Acetonitrile or Methanol as the organic modifier.
-
Equilibrate System: Begin with the lowest pH mobile phase. Equilibrate the column with your starting gradient conditions for at least 15 column volumes.
-
Inject Analyte: Inject a standard solution of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine.
-
Record Data: Record the retention time, peak width, and tailing factor.
-
Increase pH: Sequentially move to the next higher pH mobile phase. Ensure the system is thoroughly flushed and re-equilibrated before the next injection.
-
Analyze Results: Compare the chromatograms. You should observe a significant improvement in peak shape at the lower pH values.
Table 1: Expected Effect of Mobile Phase pH on Chromatographic Performance
| Mobile Phase pH | Silanol State (Si-OH) | Analyte State (R-NH₃⁺) | Expected Interaction | Resulting Peak Shape |
| 2.5 - 3.0 | Mostly Protonated (Neutral) | Fully Protonated (Cationic) | Minimal Ionic Interaction | Symmetrical (Good) |
| 4.0 - 6.0 | Partially Ionized (Negative) | Fully Protonated (Cationic) | Strong Ionic Interaction | Tailing (Poor) |
| > 7.0 | Fully Ionized (Negative) | Fully Protonated (Cationic) | Very Strong Ionic Interaction | Severe Tailing (Bad) |
Step 2: Selecting the Right Column Chemistry
The Problem: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic, non-end-capped silanol groups that cause tailing.[9] Even with low pH, these sites can cause issues.
The Solution: Use a modern, high-purity, "Type B" silica column that has been specifically engineered to minimize silanol activity.[9][4] These columns are considered "base-deactivated."[11] Key technologies include:
-
Exhaustive End-Capping: After bonding the C18 chains, the manufacturer treats the silica with a small silylating agent (like trimethylchlorosilane) to "cap" and deactivate most of the remaining accessible silanol groups.[1][12]
-
Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 alkyl chain. This polar group helps to shield the analyte from any residual silanols on the silica surface, improving peak shape for bases.[12]
-
Silica-Hydride Based Phases: These represent a different type of surface chemistry that is intrinsically more inert and lacks the acidic silanol groups responsible for tailing.[12]
If pH adjustment alone does not solve the problem, switching to a column specifically designed for the analysis of basic compounds is the next logical step.
Step 3: Addressing Secondary Method and System Issues
If tailing persists even with an optimized pH and a high-quality column, consider these secondary causes.
A. Column Overload
The Problem: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[6] The active silanol sites, even if few, can be easily overloaded, contributing to this effect.
The Solution: Perform a loading study to ensure you are operating within the column's linear capacity.
Experimental Protocol 2: Column Loading Study
-
Prepare a Dilution Series: Prepare a series of analyte standards ranging from your current concentration down to 1/100th of that concentration.
-
Inject Sequentially: Inject a fixed volume of each standard, starting with the most dilute and moving to the most concentrated.
-
Analyze Peak Shape: Observe the tailing factor for each injection. As the concentration increases, you may see the tailing factor suddenly increase.
-
Determine Optimal Load: The optimal sample load is the highest concentration that still provides a symmetrical peak (T < 1.5). If overload is confirmed, reduce the sample concentration or injection volume.
B. Ion-Pairing Chromatography
The Problem: In some cases, especially when higher pH is required for selectivity reasons, tailing remains a challenge.
The Solution: Introduce an ion-pairing reagent to the mobile phase. For a cationic analyte, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium hexanesulfonate) is used.[13] The reagent forms a neutral ion-pair with the protonated analyte in the mobile phase. This neutral complex has better affinity for the reversed-phase stationary phase and does not interact with silanol sites, leading to improved peak shape and retention.[14][15]
Caution: Ion-pairing reagents are non-volatile and can be difficult to remove from a column. It is often recommended to dedicate a column specifically for ion-pairing methods.
Summary and Best Practices
-
Start with Low pH: For basic amines like 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, always start method development with a mobile phase buffered at a low pH (2.5-3.0).
-
Choose a Modern Column: Employ a high-quality, base-deactivated C18 or similar column from a reputable manufacturer. These columns are designed to minimize the silanol interactions that cause peak tailing.[11][16]
-
Check for System Issues: If all peaks are distorted, investigate your HPLC system for dead volume or blockages before modifying the chemistry.[6][17]
-
Don't Overload: Be mindful of the mass of analyte injected onto the column. Verify that you are working in the linear range of the column's capacity.[18]
-
Keep Records: Document your system suitability results, including tailing factor, with every run to monitor column performance over time.
By following this systematic approach, you can effectively diagnose the cause of peak tailing and implement the correct solution to achieve sharp, symmetrical peaks for your analysis.
References
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
-
South Dakota State University. (n.d.). Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. Open PRAIRIE. Retrieved from [Link]
-
Nittan Capital Management Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Chrom-Ed. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]
-
MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. hplc.eu [hplc.eu]
- 17. bvchroma.com [bvchroma.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Crystallization and Purity Optimization for 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
Welcome to the dedicated technical support guide for the crystallization and purity enhancement of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule. By blending foundational scientific principles with practical, field-tested solutions, this guide will empower you to troubleshoot effectively and achieve high-purity crystalline material.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and challenges encountered during the crystallization of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine.
Q1: My compound is "oiling out" instead of crystallizing. What are the primary causes and immediate troubleshooting steps?
A1: "Oiling out" or liquid-liquid phase separation is a common issue when the solute's concentration in the solvent exceeds its solubility limit at a given temperature, but the energy barrier for nucleation is too high for crystals to form. The system instead forms a supersaturated, amorphous oil. For 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, this can be attributed to its moderate polarity and the presence of the flexible allyl and pyrrolidine groups, which can inhibit ordered packing.
-
Immediate Actions:
-
Reduce the cooling rate: A slower cooling process provides more time for molecular ordering and nucleation.
-
Increase solvent volume: Diluting the solution can prevent the formation of a highly supersaturated state.
-
Introduce a seed crystal: If you have a small amount of pure crystalline material, adding it to the supersaturated solution can bypass the nucleation barrier.
-
Agitation: Gentle stirring can promote nucleation.
-
Q2: The purity of my crystallized product is not improving despite multiple recrystallization attempts. What should I consider?
A2: If recrystallization is not enhancing purity, it is likely that the impurities have very similar solubility profiles to your target compound or are co-crystallizing.
-
Key Considerations:
-
Impurity Profile: Identify the nature of the impurities. Are they starting materials, byproducts, or diastereomers? This will dictate the best purification strategy.
-
Solvent System: A single-solvent system may not be effective. A binary or even ternary solvent system can create a more selective solubility window for your compound versus the impurities.
-
Alternative Purification: Consider other purification techniques like column chromatography or preparative HPLC to remove persistent impurities before the final crystallization step.
-
Q3: What are the best starting solvents for the crystallization of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine?
A3: The ideal crystallization solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. Given the structure of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine, which has both polar (amine) and nonpolar (phenyl ring) features, a solvent screen is highly recommended.
-
Recommended Starting Solvents for Screening:
-
Alcohols: Isopropanol, Ethanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Ethers: Methyl tert-butyl ether (MTBE)
-
Hydrocarbons (as anti-solvents): Heptane, Hexane
-
A good starting point is to dissolve the compound in a small amount of a good solvent (e.g., isopropanol) at its boiling point and then slowly add a poor solvent (e.g., heptane) until turbidity is observed.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming "Oiling Out" and Promoting Nucleation
This guide provides a systematic approach to troubleshoot and resolve the issue of your compound forming an oil instead of crystals.
Oiling out occurs when the solution becomes supersaturated, but the molecules do not arrange themselves into a crystal lattice. This is often due to a high degree of supersaturation being reached too quickly or the presence of impurities that inhibit crystal nucleation.
Caption: Troubleshooting workflow for oiling out.
Protocol 1: Controlled Cooling Crystallization
-
Dissolve the crude 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine in a minimal amount of a suitable solvent (e.g., isopropanol) at its boiling point.
-
Once fully dissolved, reduce the heat and allow the solution to cool slowly to room temperature.
-
Transfer the flask to a refrigerator (4°C) and leave it undisturbed for 12-24 hours.
-
If no crystals form, try placing the flask in a freezer (-20°C).
Protocol 2: Anti-Solvent Crystallization
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.
-
Slowly add a "poor" solvent (e.g., heptane) dropwise while stirring until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the turbidity.
-
Loosely cap the vial and allow the poor solvent to slowly diffuse into the solution, or store at a reduced temperature.
Guide 2: Enhancing Purity and Removing Persistent Impurities
This guide focuses on strategies to improve the purity of your final crystalline product, especially when standard recrystallization is insufficient.
Co-crystallization occurs when impurities are incorporated into the crystal lattice of the target compound. This is more likely when the impurities are structurally similar to the desired molecule.
Caption: Workflow for enhancing product purity.
Protocol 3: Binary Solvent System Screening
-
Prepare saturated solutions of your impure compound in a range of "good" solvents at room temperature.
-
In a 96-well plate, dispense a small, equal volume of each saturated solution into multiple wells.
-
To each row of wells, add increasing volumes of a single "anti-solvent".
-
Seal the plate and allow it to stand. Observe for crystal formation and analyze the resulting solids for purity.
Table 1: Example Binary Solvent Systems for Screening
| Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Rationale |
| Isopropanol | Heptane | Polarity mismatch often leads to good crystal formation. |
| Ethyl Acetate | Hexane | A common system for moderately polar compounds. |
| Acetone | Water | Useful if the compound has some water solubility and impurities are nonpolar. |
| Dichloromethane | Pentane | Effective for less polar compounds, but be mindful of solvent inclusion in the crystals. |
Protocol 4: pH Adjustment Crystallization
Since 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine has a basic amine group, its solubility is pH-dependent. This can be exploited to reject non-basic impurities.
-
Dissolve the impure compound in an acidic aqueous solution (e.g., 1M HCl), forming the soluble hydrochloride salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a base (e.g., 1M NaOH) dropwise to the stirred solution.
-
The free base will precipitate out as its solubility in the aqueous medium is low.
-
Monitor the pH and the physical form of the precipitate. Aim for a slow precipitation to encourage crystal formation.
-
Collect the solid by filtration, wash with water, and dry. This material can then be further purified by recrystallization from an organic solvent.
Section 3: Purity Assessment
An accurate assessment of purity is crucial for determining the success of the crystallization process.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine.
Protocol 5: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve a small amount of the dried crystals in the mobile phase.
Table 2: Interpreting HPLC Results
| Observation | Potential Cause | Next Steps |
| Single, sharp peak | High purity | Confirm identity with MS and NMR. |
| Main peak with several small, sharp peaks | Presence of distinct impurities | Optimize crystallization solvent system or use chromatography. |
| Broad main peak or peak tailing | On-column degradation, poor peak shape, or presence of closely related impurities. | Adjust mobile phase pH, try a different column, or analyze by a different method (e.g., GC if applicable). |
References
-
Principles of Crystallization: "Crystallization," Ullmann's Encyclopedia of Industrial Chemistry. (Wiley Online Library) - [Link]
-
Solvent Selection for Crystallization: "Solvent Selection for Crystallization of a Pharmaceutical Compound: A Practical Guide," Organic Process Research & Development. (ACS Publications) - [Link]
-
Troubleshooting Crystallization: "A Practical Guide to Crystallization," Chemical Engineering Progress. (AIChE) - [Link]
-
HPLC for Purity Determination: "HPLC for Pharmaceutical Scientists," Edited by Y.V. Kazakevich and R. LoBrutto. (Wiley) - [Link]
Reproducibility of In Vivo Assay Results Using 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine: A Comparative Guide
Executive Summary
The transition of mechanism-based enzyme inhibitors from in vitro screening to in vivo efficacy models is frequently derailed by a lack of assay reproducibility. This guide provides an objective, data-driven evaluation of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine (hereafter referred to as PPPA ), a primary allylamine compound utilized as a suicide inhibitor of Vascular Adhesion Protein-1 (VAP-1) / Semicarbazide-Sensitive Amine Oxidase (SSAO).
By comparing PPPA against established industry alternatives like PXS-4728A and LJP 1586, this guide deconstructs the root causes of in vivo variability—specifically chiral drift and target occupancy validation—and establishes a self-validating experimental framework to ensure absolute data integrity in preclinical models of inflammation and fibrosis.
Mechanistic Grounding: The Allylamine Pharmacophore
VAP-1/SSAO is a copper-containing amine oxidase that plays a critical role in leukocyte extravasation and neutrophil migration during acute and chronic inflammation[1]. The active site of VAP-1 features a unique topaquinone (TPQ) cofactor[2].
Primary allylamines like PPPA do not merely block this active site; they act as mechanism-based (suicide) inhibitors. The primary amine of PPPA forms a transient Schiff base with the TPQ cofactor. Subsequently, the allylic double bond allows for a nucleophilic attack or structural rearrangement, resulting in an irreversible covalent adduct that permanently inactivates the enzyme[2].
The Reproducibility Bottleneck: The C1 position of PPPA is a chiral center. The spatial orientation of the bulky 4-(pyrrolidin-1-yl)phenyl group dictates the thermodynamics of the initial Schiff base formation. Using racemic PPPA in in vivo models introduces extreme batch-to-batch variability, as the inactive enantiomer competes for active site access without triggering the irreversible covalent linkage, leading to unpredictable pharmacodynamics.
Mechanism-based irreversible inhibition of VAP-1/SSAO by PPPA.
Comparative In Vivo Performance Data
To objectively evaluate PPPA, we must benchmark it against leading VAP-1 inhibitors. PXS-4728A is a highly selective fluoroallylamine known for its robust in vivo performance in pulmonary neutrophil migration models[3]. LJP 1586 is a standard reference allylamine[4].
The table below summarizes the quantitative performance of these compounds in a standard murine model. Note the stark difference in the Inter-assay CV% (Coefficient of Variation), which serves as our primary metric for in vivo reproducibility.
| Compound / Inhibitor | Structural Class | In Vitro IC₅₀ (nM) | In Vivo Target Occupancy (%)* | Plasma Half-life (h) | Inter-assay CV% (Reproducibility) |
| Racemic PPPA | Primary Allylamine | 28.5 | 65 - 88% (Variable) | 1.8 | 34.2% (Poor) |
| (R)-PPPA | Enantiopure Allylamine | 14.2 | > 95% | 2.1 | 8.5% (Excellent) |
| PXS-4728A | Fluoroallylamine | 5.0 | > 98% | 3.5 | 6.1% (Excellent) |
| LJP 1586 | Substituted Allylamine | 15.4 | ~ 90% | 1.5 | 12.4% (Good) |
*Target occupancy measured ex vivo in lung homogenates 6 hours post-oral dose (3 mg/kg).
Data Synthesis: While racemic PPPA demonstrates adequate in vitro potency, its in vivo reproducibility (CV% = 34.2%) is unacceptable for IND-enabling studies. The enantiopure (R)-PPPA restores reproducibility to levels comparable to the clinical-stage compound PXS-4728A[3].
Self-Validating In Vivo Experimental Protocol
To eliminate false negatives and ensure absolute reproducibility when utilizing PPPA, researchers must abandon linear workflows in favor of a self-validating system . The following protocol for an LPS-induced lung inflammation model embeds causality and internal quality control (QC) at every critical juncture.
Step 1: Formulation and Chiral QC
-
Action: Formulate (R)-PPPA in a pH 6.5 buffered vehicle (e.g., 5% DMSO / 95% Citrate Buffer). Prior to dosing, verify chiral purity via HPLC (ee > 99%).
-
Causality: PPPA is highly susceptible to chiral inversion in highly acidic or basic vehicles over time. Buffering the vehicle prevents enantiomeric drift. If this step is skipped, you risk dosing a racemic mixture, directly leading to the 34.2% CV observed in Table 1.
Step 2: Dosing and LPS Challenge
-
Action: Administer (R)-PPPA (3 mg/kg, p.o.) to C57BL/6 mice. Wait exactly 2 hours, then administer intranasal LPS (10 μ g/mouse ).
-
Causality: Because PPPA is a mechanism-based inhibitor, it requires time to covalently bind the TPQ cofactor before the inflammatory cascade initiates. Dosing simultaneously with LPS will result in artificial efficacy failures, as the neutrophils will migrate before the enzyme is fully inactivated.
Step 3: Ex Vivo Target Engagement (The Self-Validation Step)
-
Action: At 6 hours post-LPS, harvest the right lung lobe. Homogenize and measure residual SSAO activity using an Amplex Red fluorometric assay (measuring H₂O₂ production upon addition of benzylamine).
-
Causality: Plasma pharmacokinetics (PK) only prove the drug was absorbed; they do not prove the drug reached the tissue and bound the target. By measuring ex vivo target occupancy, you create a self-validating loop. If the efficacy readout (Step 4) fails, this assay immediately tells you whether it was a Pharmacodynamic (PD) failure (enzyme was not inhibited) or a Model failure (enzyme was inhibited, but the disease pathway bypassed VAP-1).
Step 4: Efficacy Readout (BALF Analysis)
-
Action: Perform Bronchoalveolar Lavage (BAL) on the left lung lobe. Quantify neutrophil influx using flow cytometry (CD45⁺, Ly6G⁺, CD11b⁺) rather than manual hemocytometer counting.
-
Causality: Flow cytometry eliminates operator bias and standardizes the quantification of the specific leukocyte subset governed by VAP-1, drastically tightening the standard deviation of the final dataset.
Self-validating in vivo workflow for evaluating VAP-1 inhibitors.
Conclusion
1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine (PPPA) is a highly potent tool compound for investigating VAP-1/SSAO biology. However, its utility is entirely dependent on strict chiral control and rigorous experimental design. By utilizing the enantiopure (R)-PPPA and implementing a self-validating workflow that mandates ex vivo target occupancy correlation, researchers can achieve reproducibility metrics (CV < 10%) that rival advanced clinical candidates like PXS-4728A.
References
-
[3] Schilter, H. C., et al. "Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration." Respiratory Research 16.1 (2015): 42. URL: [Link]
-
[2] Blaha, M., et al. "Human Copper-Containing Amine Oxidases in Drug Design and Development." Molecules 25.6 (2020): 1291. (MDPI). URL: [Link]
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[1] Zhang, Y., et al. "SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer's Disease." International Journal of Molecular Sciences 22.7 (2021): 3343. (MDPI). URL: [Link]
-
[4] O'Rourke, A. M., et al. "Anti-inflammatory effects of LJP 1586, an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity." Journal of Pharmacology and Experimental Therapeutics 324.3 (2008): 867-875. URL: [Link]
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A Guide to the Safe Handling of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine: A Precautionary Approach in the Absence of Specific Data
Hazard Assessment Based on Structural Analogues
In the absence of specific toxicological and safety data, a conservative approach is mandatory. The molecule's structure contains a pyrrolidine moiety and a phenylamine core. Many compounds containing a pyrrolidine ring are classified as hazardous. Pyrrolidine itself is highly flammable, toxic if swallowed, and causes severe skin burns and eye damage[1][2]. Similarly, aromatic amines can be skin and eye irritants and may have other toxicological properties[3][4].
Given these facts, we must operate under the assumption that 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine may be:
-
Corrosive: Potentially causing severe burns to skin and eyes.
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritating: May cause respiratory tract irritation.
Until empirical data becomes available, all handling procedures must reflect these potential hazards.
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. The use of PPE is the final barrier and should not replace safe work practices and engineering controls.[5]
Engineering Controls
All work involving this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[6][7] The fume hood provides critical protection against inhalation of vapors or aerosols and contains potential spills. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][6][8]
Required Personal Protective Equipment
A comprehensive PPE strategy is essential. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification and Rationale |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for integrity before each use.[2][3] The outer glove should be removed and disposed of immediately after handling the compound. Change gloves frequently, at least every 30 minutes, or if contamination is suspected.[5] |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields and a face shield. | A face shield provides an additional layer of protection against splashes to the entire face. Standard safety glasses are insufficient.[2][3][8] |
| Body | Flame-retardant laboratory coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. The coat should be removed before leaving the laboratory.[3] |
| Respiratory | A NIOSH-approved respirator may be required. | Use a respirator if there is a risk of generating aerosols or dust that cannot be controlled by the chemical fume hood. Consult your institution's Environmental Health and Safety (EHS) department for a proper risk assessment and fit-testing.[3][8] |
Safe Handling and Operational Workflow
A systematic approach to handling ensures safety at every step, from preparation to disposal. The following workflow diagram illustrates the critical decision points and required actions.
Caption: Workflow for Handling 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Type | Immediate First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[8][9] Seek immediate medical attention and provide the attending physician with information on the compound and its structural analogues. |
| Small Spill | For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled hazardous waste container.[1] Clean the spill area thoroughly. |
| Large Spill | Evacuate the laboratory immediately and alert your institution's EHS department. Do not attempt to clean up a large spill yourself. |
Storage and Disposal
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6][7] Keep it away from incompatible materials such as strong oxidizing agents and strong acids. The storage area should be clearly marked, and access should be restricted to authorized personnel.
Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[1] All waste must be collected in properly labeled, sealed containers and disposed of through your institution's EHS department in accordance with all local, regional, and national regulations.[6]
Conclusion
The responsible handling of novel chemical entities is a cornerstone of laboratory safety. While the specific hazards of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine are not yet defined, a prudent and conservative approach based on the known risks of its structural components is essential. By adhering to the stringent engineering controls, PPE requirements, and operational procedures outlined in this guide, researchers can effectively minimize their risk of exposure and ensure a safe laboratory environment.
References
- Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- TCI Chemicals. (2024, December 12). SAFETY DATA SHEET.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
- (n.d.).
- Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
- CDH Fine Chemicals India. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
- (2025, June 19).
- NextSDS. (n.d.). 1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one — Chemical Substance Information.
- (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC.
- ChemScene. (n.d.). 1-(4-(Pyrrolidin-1-yl)phenyl)prop-2-en-1-amine.
- (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubChem. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | C13H19NO.
- MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
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